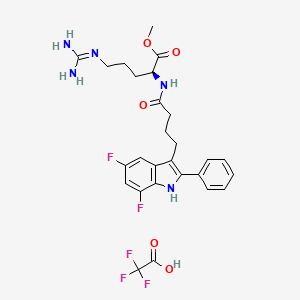![molecular formula C23H22ClN3OS B2519240 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-79-4](/img/structure/B2519240.png)
3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidinone family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into similar heterocyclic compounds, their synthesis, structural characterization, and potential interactions with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction that is both experimentally and theoretically investigated . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is achieved by coupling two specific precursors, which yields the final product in good yields . The synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones is catalyzed by a Brønsted-acidic ionic liquid, which serves as a green and reusable catalyst in solvent-free conditions . These methods highlight the importance of catalysts and reaction conditions in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically characterized using various spectroscopic techniques and X-ray crystallography. For example, the structural characterization of the compound in paper includes FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction methods. The molecular geometry is optimized using density functional theory (DFT), which provides detailed information about geometric parameters, vibrational wavenumbers, and chemical shifts . These techniques are essential for confirming the structure of synthesized compounds and for understanding their electronic properties.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be studied through their interactions with biological targets or through their participation in further chemical reactions. Docking studies, as mentioned in paper , are a computational method used to predict the interaction between a compound and a biological target, which can provide insights into the potential therapeutic applications of the compound. The reactivity can also be inferred from the synthesis process, where specific functional groups are introduced or modified to achieve the desired chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Theoretical calculations, such as those performed in paper , can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties. These properties are important for understanding the behavior of the compounds under different physical conditions and their potential applications in materials science or as pharmaceuticals.
科学的研究の応用
Nonlinear Optical Applications
Research into thiopyrimidine derivatives, including compounds structurally related to "3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one," has shown promising applications in nonlinear optics (NLO). These studies focus on density functional theory (DFT) findings that demonstrate significant NLO properties, suggesting potential for optoelectronic applications. The investigation into these derivatives' electronic, linear, and NLO properties, using both theoretical (DFT/TDDFT) and experimental methods, confirms their considerable NLO character and recommends their use in high-tech optoelectronic applications (Hussain et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Studies have also explored the synthesis and biological evaluation of coumarin derivatives, indicating the broader context in which pyrrolo[3,2-d]pyrimidin-4(5H)-one compounds could be applied. While not directly related to the exact compound , these investigations into coumarin derivatives highlight a methodological approach to discovering new pharmaceutical agents with antimicrobial activity (Al-Haiza et al., 2003).
Material Science and Photovoltaic Applications
Research on the phase diagram of P3HT/PCBM blends in the context of photovoltaic applications provides insights into the solubility and morphological stability of materials used in solar cells. This work, although not directly mentioning the compound, underscores the importance of understanding material properties for developing stable and efficient photovoltaic devices (Zhao et al., 2009).
Synthesis and Characterization of Pyrimidine Derivatives
Further research into pyrimidine derivatives, including n-butyl THPM, focuses on their synthesis, characterization, and potential applications in pharmaceuticals. These studies reveal the structural stability and reactivity of such compounds, which could be relevant for developing new drugs or materials with specific desired properties (Vyas et al., 2013).
作用機序
Target of Action
The primary targets of this compound are Mycobacteria . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that the compound interacts with its targets, mycobacteria, and exhibits antimycobacterial activity . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Biochemical Pathways
It is known that the compound has a significant impact on mycobacteria, suggesting that it may affect the biochemical pathways associated with the survival and replication of these bacteria .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This suggests that the compound may be effective in treating diseases caused by these bacteria, such as tuberculosis.
特性
IUPAC Name |
3-butyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-2-3-13-27-22(28)21-20(19(14-25-21)17-7-5-4-6-8-17)26-23(27)29-15-16-9-11-18(24)12-10-16/h4-12,14,25H,2-3,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRVLDHRRBZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
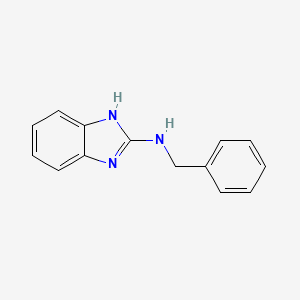
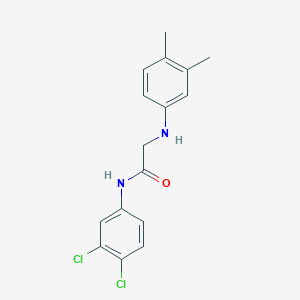

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
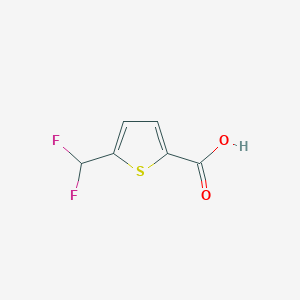
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
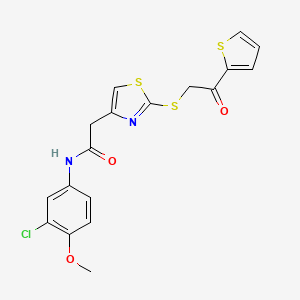
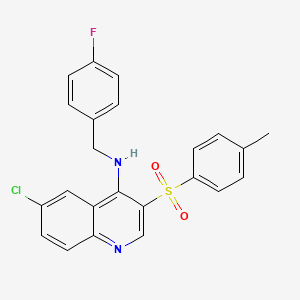
![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)



